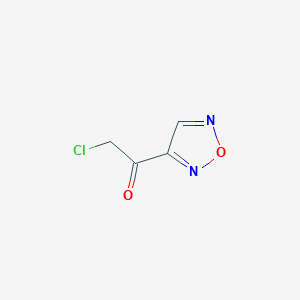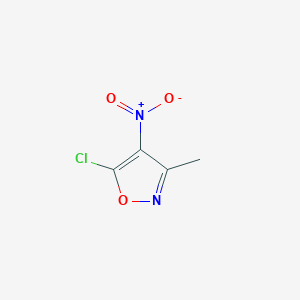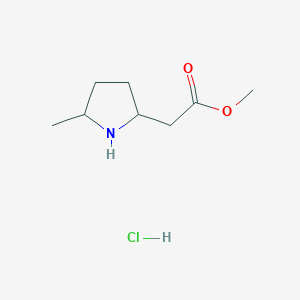
2,4-Dichloro-6-methoxy-1,5-naphthyridine
描述
“2,4-Dichloro-6-methoxy-1,5-naphthyridine” is a heterocyclic nitrogen compound . These types of compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .
Synthesis Analysis
A wide range of synthetic protocols for the construction of this scaffold are presented. For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
Chemical Reactions Analysis
The reactivity of these heterocycles is presented as well as their use as a ligand for metal complexes formation . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .
科学研究应用
2,4-Dichloro-6-methoxy-1,5-naphthyridine has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties and potential applications. In organic chemistry, this compound has been used as a reagent in the synthesis of other organic compounds, such as 2,4-dichloro-6-methoxy-1,5-naphthoic acid derivatives. In biochemistry, this compound has been used as a substrate for the synthesis of various enzymes, such as the enzyme nitrate reductase. In pharmacology, this compound has been used as a model compound for the study of drug-receptor interactions.
作用机制
Target of action
The targets of 1,5-naphthyridines can vary widely depending on their specific structures and functional groups. Many of them exhibit a great variety of biological activities .
Mode of action
The mode of action of 1,5-naphthyridines can involve interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Biochemical pathways
The biochemical pathways affected by 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to trigger apoptosis via the mitochondria-dependent pathway and the enhancement of reactive oxygen species (ROS) generation .
Result of action
The molecular and cellular effects of 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to induce cell cycle arrest through downregulation of cyclin D1 and CDK4 .
Action environment
The action, efficacy, and stability of 1,5-naphthyridines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, some 1,5-naphthyridines should be stored in a sealed, dry environment at 2-8°C .
实验室实验的优点和局限性
The advantages of using 2,4-Dichloro-6-methoxy-1,5-naphthyridine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively stable and can be stored for a long period of time. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, this compound can have unpredictable physiological effects, which can complicate experiments.
未来方向
The potential future directions for research on 2,4-Dichloro-6-methoxy-1,5-naphthyridine include further studies on its mechanism of action and its potential uses in drug development. Additionally, further studies on the biochemical and physiological effects of this compound could lead to new applications in medicine. Additionally, further studies on the synthesis of this compound could lead to more efficient and cost-effective methods of synthesis. Finally, further studies on the potential toxic effects of this compound could lead to new safety protocols for its use in laboratory experiments.
安全和危害
While the specific safety and hazards of “2,4-Dichloro-6-methoxy-1,5-naphthyridine” are not provided in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
生化分析
Biochemical Properties
2,4-Dichloro-6-methoxy-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes, potentially inhibiting or activating their functions. For instance, it may form complexes with metal ions, which can alter the enzyme’s activity. Additionally, this compound can bind to nucleophilic sites on proteins, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream processes. Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This compound may also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. Additionally, this compound can form complexes with metal ions, which can further modulate its activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to variations in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which this compound begins to exhibit toxicity, emphasizing the need for careful dosage control in experimental settings. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of this compound can influence its efficacy and toxicity, making it an important factor in its biochemical analysis .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for understanding its mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
2,4-dichloro-6-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCWYVPSYGAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855820 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959990-35-3 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)



![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)



